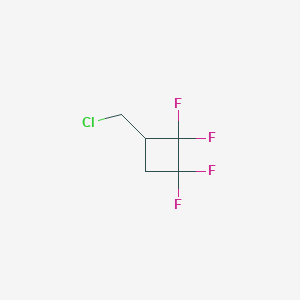

1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-1,1,2,2-tetrafluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF4/c6-2-3-1-4(7,8)5(3,9)10/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWJVEJIBUWIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382011 | |

| Record name | 3-(Chloromethyl)-1,1,2,2-tetrafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-80-9 | |

| Record name | 3-(Chloromethyl)-1,1,2,2-tetrafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane CAS number 356-80-9

An In-depth Technical Guide to 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane (CAS 356-80-9): A Keystone Building Block for Modern Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, strained ring systems like cyclobutanes have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability. This guide provides a comprehensive technical overview of this compound (CAS 356-80-9), a versatile building block that combines the structural rigidity of a cyclobutane core with the potent electronic effects of tetrafluorination. We will delve into its synthesis, reactivity, and critical applications, offering field-proven insights for its effective utilization in research and drug development programs.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The cyclobutane motif is increasingly utilized in medicinal chemistry to confer favorable properties upon drug candidates.[1] Its puckered three-dimensional structure can serve as a bioisosteric replacement for larger cyclic systems or unsaturated groups, reduce planarity, and orient pharmacophoric elements in a well-defined spatial arrangement.[1] When fluorinated, the cyclobutane ring's utility is magnified. The strong carbon-fluorine bonds enhance metabolic stability, while the electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups and influence non-covalent interactions with biological targets.[2]

This compound emerges as a particularly valuable reagent. It provides a direct method for introducing the tetrafluorocyclobutylmethyl moiety into a target molecule. This group is a powerful modulator of lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The reactive chloromethyl handle serves as a versatile anchor for synthetic elaboration, making this compound a key intermediate for accessing novel chemical matter.

Physicochemical & Structural Properties

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis and for predicting its influence on the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 356-80-9 | [3] |

| Molecular Formula | C₅H₅ClF₄ | [3] |

| Molecular Weight | 176.54 g/mol | |

| Boiling Point | 115-116 °C (388-389 K) | [3] |

| IUPAC Name | 1-(Chloromethyl)-2,2,3,3-tetrafluorocyclobutane | |

| Canonical SMILES | C1C(C(C1(F)F)(F)F)CCl | |

| InChIKey | OXWJVEJIBUWIIX-UHFFFAOYSA-N | [3] |

The high degree of fluorination is expected to result in increased lipophilicity and altered electronic properties compared to its non-fluorinated analog, (chloromethyl)cyclobutane.[4]

Synthesis and Manufacturing Insights

While specific, peer-reviewed preparations of this compound are not extensively documented in readily accessible literature, a logical and industrially scalable synthetic pathway can be constructed based on established principles of fluorine chemistry. The core of the molecule is most efficiently assembled via a thermal [2+2] cycloaddition reaction, a hallmark method for creating four-membered rings.

The proposed synthesis proceeds in two key stages:

-

Formation of the Alcohol Precursor : A thermal [2+2] cycloaddition between tetrafluoroethylene (TFE) and allyl alcohol. This reaction class is a powerful method for constructing fluorinated cyclobutane rings.[2]

-

Chlorination : Conversion of the resulting primary alcohol, 1-(hydroxymethyl)-2,2,3,3-tetrafluorocyclobutane, to the target chloromethyl derivative. This is a standard transformation readily achieved with common chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Caption: Generalized Sₙ2 reaction pathway for this compound.

Exemplary Protocol: Synthesis of a Tetrafluorocyclobutylmethyl Azide

This protocol describes the reaction with sodium azide, a common transformation to introduce a versatile azido group, which can be further reduced to a primary amine or used in "click" chemistry cycloadditions. [5] Objective: To synthesize 1-(Azidomethyl)-2,2,3,3-tetrafluorocyclobutane.

Materials:

-

This compound (1.0 eq)

-

Sodium Azide (NaN₃) (1.2-1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of this compound in anhydrous DMF (0.2 M), add sodium azide.

-

Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to increase the rate) for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired azide.

Causality: The choice of a polar aprotic solvent like DMF is crucial as it solvates the sodium cation, leaving the azide anion "naked" and highly nucleophilic, thus promoting the Sₙ2 reaction. [5]

Applications in Drug Discovery and Development

The introduction of the tetrafluorocyclobutylmethyl moiety can profoundly and beneficially impact the properties of a lead compound.

-

Lipophilicity Modulation : Fluorine is highly electronegative, yet a C-F bond is less polarizable than a C-H bond. The cumulative effect of multiple fluorine atoms often increases a molecule's lipophilicity (logP). The tetrafluorocyclobutane ring offers a unique lipophilic profile that can be used to fine-tune a drug's ability to cross cellular membranes and the blood-brain barrier.

-

Metabolic Stability : The C-F bond is significantly stronger than a C-H bond. Replacing metabolically labile C-H bonds with C-F bonds is a classic and highly effective strategy to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability. [2]* Conformational Rigidity : The strained cyclobutane ring locks the appended functional group into a more defined region of space compared to a flexible alkyl chain. This conformational constraint can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty of binding. [1]* Bioisosterism : The gem-difluoro group (CF₂) is often considered a lipophilic bioisostere of a carbonyl group (C=O). The tetrafluorocyclobutane ring can therefore serve as a rigid, stable, and more lipophilic surrogate for other cyclic or acyclic fragments in a drug molecule.

While specific drugs containing the this compound fragment are not prevalent in publicly disclosed pipelines, its utility is demonstrated by its inclusion in patents for novel therapeutic agents, indicating its role in the exploration of new chemical space for various therapeutic targets.

Spectroscopic Characterization

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound are not widely available in public-domain databases. However, based on its structure, the following spectral features can be confidently predicted:

-

¹H NMR : The spectrum would be relatively simple. One would expect a multiplet for the single cyclobutane proton, a multiplet for the two diastereotopic protons on the cyclobutane carbon adjacent to the CF₂ groups, and a doublet for the chloromethyl (CH₂Cl) protons, likely coupled to the single cyclobutane proton.

-

¹⁹F NMR : The four fluorine atoms are chemically equivalent but magnetically non-equivalent due to coupling with each other and with the adjacent protons. This would likely result in a complex, higher-order multiplet.

-

¹³C NMR : The spectrum would show distinct signals for the chloromethyl carbon, the CH carbon of the cyclobutane ring, the CH₂ carbon of the ring, and the two equivalent CF₂ carbons. The CF₂ carbons would exhibit a large one-bond C-F coupling, appearing as a triplet.

-

Mass Spectrometry : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the chlorine atom and potentially the chloromethyl group.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

-

Hazards : Based on data for analogous compounds, it should be treated as a flammable liquid and vapor. It is likely to be toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and serious eye damage. [4]* Handling : Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors. Wash hands thoroughly after handling.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a high-value building block for medicinal chemists and researchers in drug discovery. Its unique combination of a conformationally constrained cyclobutane scaffold and heavy fluorination provides a powerful tool for modulating the ADME and pharmacological properties of bioactive molecules. Through straightforward Sₙ2 chemistry, it allows for the strategic installation of the tetrafluorocyclobutylmethyl group, enabling the rational design of next-generation therapeutics with enhanced stability, optimized lipophilicity, and improved target engagement. A clear understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for unlocking its full potential in the quest for novel and improved medicines.

References

-

Unknown. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. Retrieved January 21, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5). Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Beier, P., et al. (2017). Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic application. Organic & Biomolecular Chemistry, 15(23), 4962-4965. [Link]

-

PubChem. (n.d.). 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). (Chloromethyl)cyclobutane. Retrieved January 21, 2026, from [Link]

-

Unknown. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Beier, P., et al. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 78(15), 7525-7530. [Link]

- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Google Patents.

-

Unknown. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications, 15(1), 3324. [Link]

-

Unknown. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Europe PMC. Retrieved January 21, 2026, from [Link]

-

Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2(7), 958-970. [Link]

-

Unknown. (n.d.). N-Dealkylation of Amines. Molecules, 27(11), 3409. [Link]

-

Unknown. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(19), 13329-13333. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Allene cycloadditions. Part II. Reaction of a dialkylallene with unsymmetrical fluoro-olefins: evidence for a two-step [2 + 2] cycloaddition - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. This compound [webbook.nist.gov]

- 4. (Chloromethyl)cyclobutane | C5H9Cl | CID 23446147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Cyclobutanes in Modern Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated motifs highly sought after. Among these, the cyclobutane ring, a strained four-membered carbocycle, offers a rigid and three-dimensional framework that can effectively orient pharmacophoric elements in space. The fusion of these two chemical concepts in molecules such as 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane presents a compelling building block for the development of novel chemical entities.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound (CAS No. 356-80-9). As a Senior Application Scientist, this document aims to synthesize available technical data with practical insights to empower researchers in leveraging this promising, yet under-documented, chemical entity.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for this compound is not extensively available in public literature, we can compile its known attributes and infer others based on the behavior of structurally similar fluorinated cyclobutanes.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 356-80-9 | [1] |

| Molecular Formula | C₅H₅ClF₄ | [1] |

| Molecular Weight | 176.54 g/mol | [1] |

| IUPAC Name | 1-(Chloromethyl)-2,2,3,3-tetrafluorocyclobutane | |

| Boiling Point | 115-116 °C (388-389 K) | [2] |

| Density | Data not available | Expected to be denser than water due to fluorination and chlorination. |

| Melting Point | Data not available | Likely a low-melting solid or liquid at room temperature. |

| Solubility | Data not available | Expected to be soluble in common organic solvents (e.g., ethers, chlorinated solvents, and hydrocarbons) and insoluble in water. |

| Purity | ≥95% | As per commercial suppliers.[1] |

Expert Insights on Physicochemical Properties:

The high degree of fluorination in the cyclobutane ring is expected to significantly influence the molecule's properties. The electron-withdrawing nature of the fluorine atoms can create a dipole moment and affect the reactivity of the adjacent chloromethyl group. The boiling point of 115-116 °C is consistent with a molecule of its molecular weight and polarity. The lack of public data on density and solubility highlights the need for experimental determination for any application requiring precise solution preparation or reaction stoichiometry.

Synthesis and Reactivity

Plausible Synthetic Pathway

A logical approach to the synthesis of this compound would involve the [2+2] cycloaddition of tetrafluoroethylene (TFE) with allyl chloride, followed by a subsequent transformation of the allyl group. However, a more direct and likely route is the chloromethylation of 1,1,2,2-tetrafluorocyclobutane.

Diagram 1: Postulated Synthesis via Chloromethylation

Caption: Postulated synthesis of this compound.

Experimental Considerations for Synthesis:

-

Chloromethylating Agent: A common method for chloromethylation involves the use of a formaldehyde source (like paraformaldehyde or trioxane) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. Alternatively, highly reactive and carcinogenic chloromethylating agents like bis(chloromethyl) ether could be employed under strict safety protocols.

-

Catalyst: The choice of Lewis acid is critical to drive the electrophilic aromatic substitution-like reaction on the saturated cyclobutane ring, which is activated by the electron-withdrawing fluorine atoms.

-

Reaction Conditions: The reaction would likely be conducted in a non-polar, aprotic solvent. Temperature control would be crucial to manage the exothermic nature of the reaction and to minimize the formation of byproducts.

-

Purification: Distillation would be the primary method for purification, given the compound's boiling point.

Self-Validating System for Synthesis Protocol:

A robust synthesis protocol would include in-process controls and final product characterization.

-

Reaction Monitoring: Progress of the reaction could be monitored by Gas Chromatography (GC) to track the consumption of the starting material and the formation of the product.

-

Product Isolation: After quenching the reaction, the organic layer would be washed, dried, and the solvent removed under reduced pressure.

-

Purification: Fractional distillation under atmospheric or reduced pressure would be employed to isolate the pure product.

-

Characterization: The identity and purity of the final product would be confirmed by:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and assess purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern, confirming the identity and purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Reactivity Profile

The reactivity of this compound is primarily dictated by the chloromethyl group. This functional group is a versatile handle for a variety of nucleophilic substitution reactions.

Diagram 2: Reactivity of the Chloromethyl Group

Caption: Key nucleophilic substitution reactions of the chloromethyl group.

Expert Insights on Reactivity:

The electron-withdrawing effect of the tetrafluorocyclobutyl ring may slightly deactivate the chloromethyl group towards SN2 reactions compared to benzyl chloride, but it remains a reactive electrophile. This allows for the introduction of a wide range of functional groups, making it a valuable intermediate for building more complex molecules. The strained cyclobutane ring is generally stable under these conditions, but care should be taken to avoid harsh reaction conditions that could lead to ring-opening.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound in drug development are not widely reported, the unique combination of the rigid cyclobutane scaffold and the electron-withdrawing tetrafluoro substitution makes it an attractive building block.

Potential Roles in Drug Design:

-

Metabolic Blocking: The fluorine atoms can block sites of metabolism, potentially increasing the half-life of a drug candidate.

-

Conformational Rigidity: The cyclobutane ring restricts the conformation of the molecule, which can lead to higher binding affinity and selectivity for a biological target.

-

Lipophilicity Modulation: The introduction of the fluorinated cyclobutyl moiety can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Bioisosteric Replacement: The tetrafluorocyclobutane group can be used as a bioisostere for other chemical groups, such as phenyl or tert-butyl groups, to improve pharmacokinetic or pharmacodynamic properties.

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) is not widely available, based on its structure and analogous compounds, this compound should be handled with care.

-

Toxicity: It is expected to be toxic if inhaled, ingested, or in contact with skin.

-

Irritation: It may cause skin and eye irritation.

-

Handling: Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a rigid cyclobutane core and heavy fluorination offers a valuable tool for researchers looking to introduce specific physicochemical properties into their molecules. While the publicly available data on this compound is limited, this guide provides a framework for understanding its expected properties, potential synthetic routes, and likely reactivity. Further experimental investigation into its physicochemical properties and reactivity is warranted to fully unlock its potential as a valuable synthetic intermediate.

References

-

National Institute of Standards and Technology. This compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane, a valuable fluorinated building block in medicinal chemistry and materials science. This document details two robust synthetic pathways from the commercially available precursor, (2,2,3,3-tetrafluorocyclobutyl)methanol. Furthermore, it outlines a systematic approach to the structural elucidation and purity assessment of the title compound, employing a suite of modern analytical techniques. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of fluorinated organic molecules.

Introduction: The Significance of Fluorinated Cyclobutanes

Fluorinated motifs are integral to modern drug discovery, often imparting favorable pharmacokinetic and physicochemical properties to bioactive molecules. The cyclobutane ring, a "saturated bioisostere" of the benzene ring, offers a three-dimensional scaffold that can enhance metabolic stability and improve binding selectivity. The combination of these two features in molecules such as this compound presents a compelling platform for the development of novel therapeutics and advanced materials. The chloromethyl group serves as a versatile synthetic handle, enabling a wide range of subsequent chemical transformations.

Synthetic Pathways

The synthesis of this compound is most efficiently achieved through the chlorination of the corresponding primary alcohol, (2,2,3,3-tetrafluorocyclobutyl)methanol. This guide details two reliable methods for this conversion: reaction with thionyl chloride and the Appel reaction. The choice between these methods may depend on substrate sensitivity, desired scale, and available reagents.

Synthesis Workflow Overview

Caption: Synthetic workflow for this compound.

Method A: Chlorination using Thionyl Chloride

The reaction of a primary alcohol with thionyl chloride (SOCl₂) is a classic and efficient method for the preparation of alkyl chlorides.[1][2][3][4][5] The reaction proceeds via a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are readily removed, simplifying purification. The addition of a base like pyridine is often employed to neutralize the generated HCl.

Experimental Protocol:

-

To a stirred solution of (2,2,3,3-tetrafluorocyclobutyl)methanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (N₂ or Ar), add pyridine (1.1 eq) at 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by carefully adding it to ice-water.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Method B: The Appel Reaction

The Appel reaction provides a mild and versatile method for converting primary and secondary alcohols to the corresponding alkyl chlorides using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[6][7][8][9][10] This reaction is particularly useful for substrates that are sensitive to the acidic conditions generated in the thionyl chloride method. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by chloride in an Sₙ2 fashion.

Experimental Protocol:

-

Dissolve triphenylphosphine (1.5 eq) in anhydrous carbon tetrachloride under an inert atmosphere.

-

Add a solution of (2,2,3,3-tetrafluorocyclobutyl)methanol (1.0 eq) in anhydrous carbon tetrachloride to the triphenylphosphine solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add a non-polar solvent (e.g., hexane) to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with cold hexane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation or column chromatography to obtain the pure product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on known chemical shift values and fragmentation patterns. Experimental verification is recommended.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two main signals.

-

A triplet corresponding to the two protons of the chloromethyl group (-CH₂Cl), deshielded by the adjacent chlorine atom. The splitting pattern arises from coupling to the methine proton on the cyclobutane ring.

-

A multiplet for the methine proton (-CH) on the cyclobutane ring, which is coupled to the chloromethyl protons and the adjacent difluoromethylene protons.

-

A multiplet for the methylene protons (-CH₂) on the cyclobutane ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be characterized by C-F coupling.

-

A signal for the chloromethyl carbon (-CH₂Cl).

-

A signal for the methine carbon (-CH) on the cyclobutane ring, which will likely appear as a triplet due to coupling with the adjacent fluorine atoms.

-

A signal for the methylene carbon (-CH₂) on the cyclobutane ring.

-

A signal for the two equivalent difluoromethylene carbons (-CF₂), which will appear as a triplet due to C-F coupling.[11]

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum is expected to show signals for the four equivalent fluorine atoms.

IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present.[12][13][14][15][16]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (stretch) | 2950-3050 | Medium |

| C-F (stretch) | 1000-1400 | Strong |

| C-Cl (stretch) | 600-800 | Strong |

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[17][18][19][20][21] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident for chlorine-containing fragments.

-

Predicted Molecular Ion (M⁺): m/z corresponding to C₅H₅³⁵ClF₄ and C₅H₅³⁷ClF₄.

-

Predicted Fragmentation: Loss of a chlorine radical (·Cl), loss of a chloromethyl radical (·CH₂Cl), and fragmentation of the cyclobutane ring.

Purity Assessment

Gas Chromatography (GC) is the preferred method for assessing the purity of the volatile this compound. A single, sharp peak on the chromatogram would indicate a high degree of purity.

Safety and Handling

This compound is expected to be a hazardous chemical. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Thionyl chloride is corrosive and toxic; handle with extreme care.

-

Carbon tetrachloride is toxic and a suspected carcinogen; use with appropriate safety measures.

-

Pyridine is flammable and has a strong, unpleasant odor.

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This technical guide has outlined robust and reliable methods for the synthesis of this compound from a readily available starting material. The detailed protocols for both the thionyl chloride and Appel reaction methods provide researchers with practical options for accessing this important fluorinated building block. The comprehensive characterization workflow, including predicted spectroscopic data, will aid in the verification of the synthesized product. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis of this valuable compound for applications in drug discovery and materials science.

References

-

Grokipeida. (n.d.). Appel reaction. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Appel reaction. Retrieved January 21, 2026, from [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions.

- Bootwicha, T., et al. (2018). Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6'-dihalo-6,6'-dideoxy-1-kestose.

-

Scribd. (n.d.). Infrared Absorption Frequencies Guide. Retrieved January 21, 2026, from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved January 21, 2026, from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved January 21, 2026, from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

Chemistry Steps. (n.d.). Preparing Alkyl Halides from Alcohols: Reacting alcohols with Thionyl Chloride. Retrieved January 21, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 21, 2026, from [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved January 21, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 21, 2026, from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved January 21, 2026, from [Link]

-

Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Retrieved January 21, 2026, from [Link]

-

Modgraph. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved January 21, 2026, from [Link]

- Allen, F., et al. (2019). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Analytical Chemistry, 91(21), 13564-13572.

-

EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved January 21, 2026, from [Link]

-

ACD/Labs. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo) [Video]. YouTube. [Link]

-

Khan Academy. (n.d.). Preparation of alkyl halides from alcohols [Video]. Retrieved January 21, 2026, from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved January 21, 2026, from [Link]

-

ScienceMadness.org. (2008, May 30). thionyl chloride and alcohols. Retrieved January 21, 2026, from [Link]

-

Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

- Google Patents. (n.d.). US2817686A - Process for converting alcohols to chlorides.

-

SolutionInn. (2011, January 30). Predict the 1H.NMR spectra of these compounds include the approximate chemical. Retrieved January 21, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved January 21, 2026, from [Link]

Sources

- 1. Preparing Alkyl Halides from Alcohols : Reacting alcohols with Thionyl Chloride [ns1.almerja.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. Sciencemadness Discussion Board - thionyl chloride and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. US2817686A - Process for converting alcohols to chlorides - Google Patents [patents.google.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. acdlabs.com [acdlabs.com]

- 12. scribd.com [scribd.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Visualizer loader [nmrdb.org]

- 19. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 21. youtube.com [youtube.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational behavior of 1-chloromethyl-2,2,3,3-tetrafluorocyclobutane. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from foundational principles of stereochemistry, data from analogous fluorinated and chlorinated cyclobutane derivatives, and insights from computational chemistry. We will explore the inherent structural nuances of the tetrafluorocyclobutane ring, the influence of the chloromethyl substituent, and the dynamic nature of its puckered conformation. This document is intended to serve as a foundational resource for researchers working with this molecule, providing a robust theoretical framework to guide experimental design and interpretation of results in fields such as medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Cyclobutanes

The cyclobutane motif, once considered a mere curiosity of strained ring systems, has emerged as a valuable scaffold in modern drug discovery and materials science. Its rigid, three-dimensional structure can impart favorable pharmacokinetic properties, such as metabolic stability and controlled molecular conformation. The introduction of fluorine atoms further modulates these characteristics, influencing lipophilicity, pKa, and binding interactions. This compound represents a synthetically accessible building block that combines the conformational constraints of the cyclobutane ring with the unique electronic properties of fluorine and the reactive handle of a chloromethyl group. A thorough understanding of its three-dimensional structure is paramount for harnessing its full potential.

The Non-Planar Nature of the Cyclobutane Ring

A fundamental aspect of cyclobutane chemistry is the non-planarity of the four-membered ring. A planar conformation is destabilized by significant torsional strain arising from the eclipsing of substituents on adjacent carbon atoms. To alleviate this strain, the cyclobutane ring adopts a "puckered" or "butterfly" conformation.[1][2] This puckering is characterized by a dihedral angle between the two C-C-C planes of the ring.

This dynamic process of ring puckering can be visualized as an equilibrium between two equivalent puckered conformations, with a planar transition state. The energy barrier to this ring inversion is a key parameter in defining the conformational flexibility of the molecule.

Caption: Energy profile of cyclobutane ring puckering.

Structural Features of this compound

The molecular structure of this compound is defined by the interplay of several structural and electronic factors.

The Tetrafluorocyclobutane Core

The presence of four fluorine atoms on two adjacent carbons (C2 and C3) significantly influences the geometry of the cyclobutane ring. The strong C-F bonds and the high electronegativity of fluorine affect bond lengths and angles. Based on studies of related perfluorinated cyclobutanes, we can anticipate a puckered ring conformation. The C-C bonds within the ring will likely be slightly longer than those in unsubstituted cyclobutane due to steric repulsion between the fluorine atoms.

The Chloromethyl Substituent

The chloromethyl group at the C1 position introduces further complexity. The C1 carbon is a stereocenter, meaning that this compound is a chiral molecule and can exist as two enantiomers. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position in the puckered ring. The preferred orientation will be dictated by a combination of steric and electronic effects.

Caption: Newman projection illustrating axial and equatorial positions.

Generally, bulky substituents on cyclobutane rings prefer the equatorial position to minimize steric interactions with the rest of the ring. Therefore, it is highly probable that the chloromethyl group will predominantly occupy the equatorial position.

Conformational Analysis: Predicting the Dominant Conformer

The overall conformation of this compound is a dynamic equilibrium between different puckered states and rotamers of the chloromethyl group.

Ring Puckering Equilibrium

The puckering of the cyclobutane ring will lead to two primary conformers where the chloromethyl group is either in a pseudo-axial or a pseudo-equatorial position. The energy difference between these two states will determine their relative populations at a given temperature.

Table 1: Estimated Conformational Energy Differences

| Conformer | Substituent Position | Estimated Relative Energy | Predicted Population (at 298 K) |

|---|---|---|---|

| 1 | Equatorial-CH2Cl | Lower | Major |

| 2 | Axial-CH2Cl | Higher | Minor |

Note: These are qualitative predictions based on steric principles. Actual values would require experimental determination or high-level computational analysis.

Rotational Isomers of the Chloromethyl Group

In addition to the ring puckering, rotation around the C1-C(H2Cl) bond will lead to different rotational isomers (rotamers). The relative energies of these rotamers will be influenced by steric interactions between the chlorine atom and the adjacent fluorine atoms on the C2 carbon.

Recommended Experimental and Computational Workflows

To definitively elucidate the molecular structure and conformational landscape of this compound, a combination of experimental and computational techniques is recommended.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl3, acetone-d6).

-

1H and 19F NMR: Acquire high-resolution 1H and 19F NMR spectra. The coupling constants, particularly vicinal 1H-19F and 19F-19F couplings, are highly dependent on the dihedral angles and can provide crucial information about the ring puckering and the preferred rotameric state of the chloromethyl group.[3][4][5]

-

Variable Temperature (VT) NMR: Perform NMR experiments at various temperatures. Changes in the chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium between the axial and equatorial conformers.[5]

-

NOESY/ROESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space interactions between protons and fluorine atoms, providing further constraints on the three-dimensional structure.

Protocol 2: Gas-Phase Electron Diffraction (GED)

-

Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy electron beam is scattered by the gas-phase molecules.

-

Data Analysis: The resulting diffraction pattern is analyzed to determine precise bond lengths, bond angles, and the puckering amplitude of the cyclobutane ring in the gas phase.[6]

Protocol 3: Microwave Spectroscopy

-

Sample Introduction: Introduce a gaseous sample into a microwave spectrometer.

-

Rotational Transitions: Measure the frequencies of rotational transitions.

-

Data Analysis: The rotational constants obtained from the spectrum can be used to determine the moments of inertia and, consequently, a very precise molecular geometry.[7][8]

Computational Chemistry Workflow

Caption: A typical computational workflow for conformational analysis.

High-level ab initio and Density Functional Theory (DFT) calculations are invaluable for complementing experimental data.[9][10] A typical workflow would involve:

-

Geometry Optimization: To find the minimum energy structures of the different conformers.

-

Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface and to predict vibrational spectra.

-

Potential Energy Surface Scan: To map the energy landscape of the ring puckering and identify the transition state for ring inversion.

-

NMR Parameter Calculations: To predict NMR chemical shifts and coupling constants for comparison with experimental data.

Conclusion and Future Outlook

While direct experimental data for this compound is not yet available in the public domain, a robust model of its molecular structure and conformation can be constructed based on well-established principles of conformational analysis and data from analogous fluorinated cyclobutanes. The molecule is expected to exist predominantly in a puckered conformation with the chloromethyl group in a pseudo-equatorial position. The dynamic nature of the ring puckering and the rotation of the chloromethyl group will lead to a complex conformational equilibrium.

The experimental and computational protocols outlined in this guide provide a clear roadmap for the definitive characterization of this important chemical building block. Such studies will not only provide fundamental insights into the stereochemistry of fluorinated cyclobutanes but also enable the rational design of novel pharmaceuticals and materials with tailored three-dimensional structures.

References

- Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society, 87(17), 3884–3890.

- Ernst, R. R. (1969). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Molecular Physics, 16(3), 241–255.

- Lambert, J. B., & Roberts, J. D. (1965). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CONFORMATIONAL PROPERTIES OF CYCLOBUTANES: VARIATION OF VICINAL HYDROGEN-FLUORINE COUPLING CONSTANTS WITH TEMPERATURE.

- Chemistry LibreTexts. (2023). 4.

- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).

- Williamson, K. L., & Braman, B. A. (1967). Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. Journal of the American Chemical Society, 89(24), 6183–6187.

- Cremer, D. (1977). Ab Initio Calculations of the Equilibrium Structure of Cyclobutane. Southern Methodist University.

- Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Vibrational circular dichroism of trans-1,2-dideuteriocyclobutane. A comparison of fixed partial charge and localized molecular orbital theories with different force fields. Journal of the American Chemical Society, 125(29), 8844–8855.

- Egolf, D. S., & Schäfer, L. (1987). Ab initio study of cyclobutane: Molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry, 91(16), 4373–4377.

- Makhov, D. V., Green, J. C., & Shalashilin, D. V. (2024). Ultrafast electron diffraction of photoexcited gas-phase cyclobutanone predicted by ab initio multiple cloning simulations. The Journal of Chemical Physics, 160(16), 164310.

- Taniguchi, T., & Muraoka, O. (2023). Vibrational Circular Dichroism Studies on Axially Chiral Carbodiimides and Allenes. Synlett, 34(07), 783-788.

- Chen, Y., et al. (2023). Vibrational circular dichroism unveils hidden clues.

- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernandez, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of organic chemistry, 71(5), 1869–1878.

- Egolf, D. S., & Schäfer, L. (1987). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry, 91(16), 4373-4377.

- Lavendomme, R., & Fias, S. (2021). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Science, 12(3), 1045-1052.

- Wikipedia. (2023). Microwave spectroscopy.

- Chen, Y., et al. (2023). Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration. Analytical Chemistry, 95(30), 11245-11252.

- Wikipedia. (2023). Gas electron diffraction.

- Taniguchi, T., & Muraoka, O. (2023). Vibrational Circular Dichroism Studies on Axially Chiral Carbodiimides and Allenes. Synlett, 34(07), 783-788.

- Fiveable. (n.d.).

- Wolf Research Group. (n.d.). Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction Experimental Results.

- Makhov, D. V., Green, J. C., & Shalashilin, D. V. (2024).

- Chemistry LibreTexts. (2022). 7.2: Microwave Spectroscopy.

- Chemistry Academy. (2022, June 12). Microwave spectroscopy | Intensity of Spectral Lines | Classification of Molecules| Rigid Rotor. YouTube.

- El-Shahawy, A. S. (n.d.). Microwave (Rotational) Spectroscopy. Assiut University.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. Microwave spectroscopy - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. s3.smu.edu [s3.smu.edu]

- 10. semanticscholar.org [semanticscholar.org]

Spectroscopic Unveiling of 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane: A Predictive Analysis for Researchers

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane. In the absence of experimentally acquired spectra in publicly accessible databases, this document serves as a vital resource for researchers, scientists, and professionals in drug development by offering a robust, theoretically grounded interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By drawing upon established principles of spectroscopy and data from analogous fluorinated and chlorinated cyclic systems, this guide furnishes a comprehensive spectral profile to aid in the identification, characterization, and quality control of this compound.

Introduction

This compound is a halogenated alicyclic compound with potential applications in medicinal chemistry and materials science. The unique combination of a strained cyclobutane ring, electron-withdrawing fluorine atoms, and a reactive chloromethyl group makes it an intriguing building block for novel molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and downstream applications. This guide provides a predictive yet scientifically rigorous exploration of its NMR, IR, and MS spectra.

The molecular structure of this compound is presented below:

Figure 1: Molecular Structure of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted NMR data for this compound are summarized below.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂Cl | 3.6 - 3.8 | Doublet of doublets (dd) | ²JHH ≈ 11, ³JHH ≈ 6 |

| -CH- | 2.8 - 3.2 | Multiplet (m) | - |

| -CH₂- | 2.2 - 2.6 | Multiplet (m) | - |

Rationale for Predictions:

-

-CH₂Cl Protons: The protons of the chloromethyl group are expected to be the most deshielded due to the electron-withdrawing effect of the adjacent chlorine atom. Based on data for (chloromethyl)cyclobutane, where these protons appear around 3.5 ppm, a similar or slightly downfield shift is anticipated[1]. The multiplicity is predicted to be a doublet of doublets due to geminal coupling with the other proton on the same carbon and vicinal coupling with the proton on the adjacent cyclobutane carbon.

-

-CH- Proton: The single proton on the cyclobutane ring attached to the chloromethyl group will be deshielded by both the chloromethyl group and the electronegative fluorine atoms on the neighboring carbons. Its chemical shift is therefore predicted to be in the range of 2.8 - 3.2 ppm. The complex coupling with the adjacent methylene protons and the chloromethyl protons will likely result in a multiplet.

-

-CH₂- Protons: The protons on the carbon of the cyclobutane ring not directly bonded to a halogen are expected to be the most shielded. Their chemical shift is predicted to be in the range of 2.2 - 2.6 ppm and will appear as a multiplet due to coupling with the adjacent methine proton.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Cl | 45 - 50 |

| -CF₂- | 115 - 125 (t) |

| -CH- | 40 - 45 |

| -CH₂- | 20 - 25 |

Rationale for Predictions:

-

-CH₂Cl Carbon: The carbon of the chloromethyl group is expected to resonate around 45-55 ppm, a typical value for carbons bonded to chlorine[1].

-

-CF₂- Carbons: The carbons bearing two fluorine atoms will be significantly deshielded and are expected to appear in the 115 - 125 ppm region. Due to coupling with the two attached fluorine atoms, this signal will likely appear as a triplet.

-

-CH- Carbon: The methine carbon of the cyclobutane ring is predicted to have a chemical shift in the range of 40 - 45 ppm.

-

-CH₂- Carbon: The methylene carbon of the cyclobutane ring is expected to be the most shielded carbon, with a predicted chemical shift in the range of 20 - 25 ppm.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (stretch) | 2950 - 3000 | Medium |

| C-F (stretch) | 1100 - 1350 | Strong |

| C-Cl (stretch) | 650 - 800 | Medium-Strong |

| CH₂ (bend) | 1400 - 1450 | Medium |

Rationale for Predictions:

-

C-H Stretch: The stretching vibrations of the C-H bonds in the cyclobutane ring and the chloromethyl group are expected to appear in the typical alkane region of 2950 - 3000 cm⁻¹[2].

-

C-F Stretch: The most prominent feature in the IR spectrum is expected to be the strong absorption bands arising from the C-F stretching vibrations in the 1100 - 1350 cm⁻¹ region. The presence of multiple fluorine atoms will likely result in a complex pattern of strong bands in this area.

-

C-Cl Stretch: The C-Cl stretching vibration is predicted to be in the 650 - 800 cm⁻¹ range, which is characteristic for alkyl chlorides[1][3].

-

CH₂ Bend: The bending vibration of the methylene groups in the cyclobutane ring and the chloromethyl group is expected to appear around 1400 - 1450 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion and Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₅H₅ClF₄) is 176.54 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 176 and an M+2 peak at m/z 178 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

-

Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of a chlorine atom or the chloromethyl group.

Figure 2: Predicted Fragmentation Pathway of this compound.

Rationale for Predictions:

-

Loss of Chlorine: The C-Cl bond is relatively weak and can easily undergo homolytic cleavage to generate a stable radical and a carbocation with m/z 141.

-

Loss of Chloromethyl Radical: Cleavage of the C-C bond between the cyclobutane ring and the chloromethyl group would result in the formation of a tetrafluorocyclobutyl cation at m/z 127.

-

Ring Cleavage: Fluorinated cyclobutanes can undergo ring cleavage, leading to smaller fluorinated fragments. The loss of difluorocarbene (:CF₂) or other neutral fragments is a plausible pathway[4].

Representative Experimental Protocol: Synthesis of Fluorinated Cyclobutanes

General Procedure for the Synthesis of Fluorinated Cyclobutanes via [2+2] Cycloaddition:

-

A pressure vessel is charged with the desired fluorinated alkene (e.g., tetrafluoroethylene) and the corresponding alkene partner.

-

The vessel is sealed and heated to the required temperature (typically between 100-200 °C) for several hours.

-

After cooling, the excess volatile reactants are carefully vented.

-

The crude product is purified by distillation or column chromatography to yield the desired fluorinated cyclobutane derivative.

Note: The synthesis of this compound would likely involve the cycloaddition of tetrafluoroethylene with allyl chloride. This reaction should be conducted with appropriate safety precautions due to the handling of gaseous reactants under pressure.

Conclusion

This technical guide has provided a comprehensive, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a detailed spectral profile has been constructed. This information is intended to be a valuable resource for researchers in identifying and characterizing this compound, thereby facilitating its use in various scientific endeavors. It is important to emphasize that these are predicted data, and experimental verification is recommended upon synthesis of the compound.

References

-

Bruker. (n.d.). Bruker AVANCE III HD 600 MHz spectrophotometer. Retrieved from [Link]

- National Bureau of Standards. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(6), 301-307.

-

Pike, R. A., & Butt, G. L. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3145–3151. [Link]

- Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. In Organic Reactions (Vol. 12, pp. 1-56). John Wiley & Sons, Inc.

-

Chemistry LibreTexts. (2021, December 15). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

- Navarrini, W., & Tortelli, V. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538.

- Bach, T. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(12), 4551-4584.

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). (Chloromethyl)cyclobutane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

National Institute of Standards and Technology. (n.d.). Butane, 1-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Bach, T. (1998). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 98(4), 1431-1470.

- Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance (Vol. 9). John Wiley & Sons, Ltd.

- Wang, Z., Li, Y., Wang, Y., Li, X., & Zhang, J. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6598.

-

Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)cyclobutane-1-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Annotated MS/MS fragmentation spectrum of the ion at m/z 460.9268 and corresponding tentative structures. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclobutane, methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). IR Absorption Table. Retrieved from [Link]

- Zhang, X., & Li, X. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration.

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

- Bach, T. (1998). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 98(4), 1431-1470.

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Observation of Elusive CF2Cl…Cl in Matrix Infrared Spectra and Density Functional Calculations. Retrieved from [Link]

-

Reddit. (2021, October 11). Need help for predcting 19F-NMR sprectra. r/chemistry. Retrieved from [Link]

-

American Chemical Society. (2014). Silver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). SUPPORTING INFORMATION. Retrieved from [Link]

Sources

A Technical Guide to 1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane: Synthesis, Properties, and Commercial Sourcing for Advanced Research

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Modern Chemistry

1-Chloromethyl-2,2,3,3-tetrafluorocyclobutane (CAS No. 356-80-9) is a specialized chemical intermediate whose strategic importance is growing, particularly within the pharmaceutical and material science sectors. The molecule uniquely combines a strained, puckered cyclobutane core with the potent electronic influence of a tetrafluorinated scaffold and a reactive chloromethyl handle.

Fluorinated motifs are critical in drug design for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The cyclobutane ring itself offers a three-dimensional, rigid scaffold that is increasingly utilized by medicinal chemists to achieve conformational restriction, improve metabolic stability, and serve as a non-planar bioisostere for other cyclic or aromatic systems.[1] The combination of these features in this compound creates a versatile building block for introducing the valuable fluorocyclobutyl moiety into more complex target molecules, making it a compound of significant interest for researchers in drug development and advanced materials.[3][4] This guide provides an in-depth overview of its commercial availability, physicochemical characteristics, synthesis, and potential applications.

Section 1: Commercial Availability and Procurement

This compound is available from a select number of specialized chemical suppliers catering to the research and development market. Procurement is typically on a gram-to-kilogram scale, suitable for laboratory synthesis and early-stage process development. Researchers should anticipate lead times as it is not always a stock item.

Table 1: Commercial Supplier Overview

| Supplier | Product Name | CAS Number | Purity Specification | Catalog Number |

| Chemenu | 1-(Chloromethyl)-2,2,3,3-tetrafluorocyclobutane | 356-80-9 | 95%+ | CM383433[3] |

| Aceschem | This compound | 356-80-9 | >98% | Not specified[5] |

Note: Availability and purity specifications are subject to change. Direct inquiry with the suppliers is recommended for the most current information.

Section 2: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is a prerequisite for its effective use in synthesis. The data presented below are compiled from authoritative chemical databases.

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 356-80-9 | NIST[6] |

| Molecular Formula | C₅H₅ClF₄ | Chemenu[3] |

| Molecular Weight | 176.54 g/mol | Aceschem, Chemenu[3][5] |

| Boiling Point | 115–116 °C (388–389 K) | NIST[6] |

| IUPAC Name | 3-(chloromethyl)-1,1,2,2-tetrafluorocyclobutane | Chemenu[3] |

Spectroscopic Characterization Insights

While specific spectra for this exact molecule are not publicly available, researchers can anticipate the following characteristic signals based on its structure and data from analogous compounds:

-

¹⁹F NMR: The four fluorine atoms are chemically equivalent in two sets of geminal pairs. The spectrum would be expected to show complex multiplets due to F-F and F-H coupling. The chemical shift for -CF₂- groups in a cyclobutane ring typically falls in the range of +80 to +140 ppm relative to CFCl₃.[7] The puckered nature of the cyclobutane ring may lead to non-equivalent axial and equatorial fluorine atoms, further splitting the signals.[8]

-

¹H NMR: The spectrum would feature distinct signals for the chloromethyl (-CH₂Cl) protons and the protons on the cyclobutane ring (-CH- and -CH₂-). The chloromethyl protons would likely appear as a doublet due to coupling with the adjacent ring proton. The ring protons would exhibit complex splitting patterns due to geminal and vicinal coupling with each other and with the fluorine atoms.

-

¹³C NMR: The spectrum would show three distinct carbon signals corresponding to the -CH₂Cl carbon, the -CH- carbon, and the two equivalent -CF₂- carbons.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and fragmentation of the cyclobutane ring.

Section 3: Synthesis and Manufacturing Route

The primary industrial and laboratory-scale synthesis of this compound is achieved via a thermal [2+2] cycloaddition reaction. This method is a cornerstone of fluorinated cyclobutane chemistry.

Causality and Mechanistic Choice: The [2+2] cycloaddition between an electron-deficient alkene (tetrafluoroethylene, TFE) and an electron-rich or simple alkene (allyl chloride) is a thermally allowed process that proceeds through a diradical intermediate. TFE is an ideal substrate due to the strong electron-withdrawing nature of the fluorine atoms, which lowers the activation energy for the reaction. Allyl chloride provides the necessary carbon-carbon double bond and introduces the chloromethyl functional group in a single, atom-economical step.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure and must be adapted and performed with rigorous safety precautions in a specialized laboratory setting by trained personnel.

-

Reactor Preparation: A high-pressure stainless-steel autoclave reactor (e.g., Parr reactor) equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves is thoroughly cleaned, dried, and purged with nitrogen.

-

Charging the Reactor: Allyl chloride (1.0 equivalent) is charged into the reactor. The reactor is sealed and cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Reactant Introduction: Tetrafluoroethylene (TFE) gas (1.1 to 1.5 equivalents) is carefully condensed into the cooled reactor. CAUTION: TFE is a high-pressure gas and can polymerize explosively; it must be handled with extreme care and appropriate inhibitors.

-

Reaction Execution: The reactor is allowed to warm to room temperature and then heated to the target reaction temperature, typically between 150-200 °C. The reaction is monitored by observing the pressure drop inside the reactor. The reaction is maintained at this temperature for several hours (e.g., 8-12 hours) until the pressure stabilizes.

-

Work-up and Purification:

-

The reactor is cooled to room temperature, and any unreacted TFE is carefully vented through a scrubber system.

-

The crude reaction mixture, a dark liquid, is transferred from the reactor.

-

The crude product is subjected to fractional distillation under atmospheric or reduced pressure to separate the desired this compound from unreacted starting material, oligomers, and other byproducts. The fraction boiling at approximately 115-116 °C is collected.

-

-

Validation: The purity of the final product is confirmed using Gas Chromatography (GC) and its identity is verified by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 4: Applications in Research and Drug Development

The title compound serves as a key building block for introducing the 2,2,3,3-tetrafluorocyclobutylmethyl moiety. The chloromethyl group is a versatile functional handle that can be readily converted into a variety of other groups (e.g., amines, alcohols, nitriles, ethers) through nucleophilic substitution reactions.

Authoritative Insight: The incorporation of strained, fluorinated aliphatic rings like tetrafluorocyclobutane is a modern strategy in medicinal chemistry.[1] This motif can enhance a drug candidate's profile by:

-

Improving Metabolic Stability: The C-F bonds are exceptionally strong, and the fluorine atoms can shield adjacent, metabolically labile positions from enzymatic degradation (e.g., by Cytochrome P450 enzymes).[2]

-

Modulating Physicochemical Properties: Fluorination generally increases lipophilicity (logP), which can improve membrane permeability. The rigid cyclobutane scaffold also helps to optimize the three-dimensional shape of a molecule for better target binding.[1][9]

-

Conformational Restriction: The puckered and rigid nature of the cyclobutane ring reduces the number of accessible conformations of a molecule.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, thereby increasing binding affinity and selectivity.

Conceptual Application Diagram

Caption: Role as a versatile building block in multi-step drug synthesis.

Section 5: Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a controlled laboratory environment. While a specific, detailed safety data sheet (SDS) is not widely available, general precautions for this class of chemicals should be strictly followed.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing vapors or mist.[10] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Toxicity: The toxicological properties have not been fully investigated. Similar halogenated compounds can be irritants to the skin, eyes, and respiratory system.[11] Assume the compound is harmful and handle with appropriate caution.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.

References

- Aceschem. (n.d.). CAS 356-80-9 | this compound.

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

- Chemenu. (n.d.). cas 356-80-9|| where to buy 1-(Chloromethyl)-2,2,3,3-tetrafluorocyclobutane.

- Safety Data Sheet. (2020, August 18). MICROFERM.

- PubChem. (n.d.). (E)-1-Chloro-2,3,3,3-tetrafluoropropene.

- PubChem. (n.d.). 1-Chloro-1,1,2,2-tetrafluoroethane.

- Sigma-Aldrich. (2025, June 25). Safety Data Sheet: Heptafluorobutyric acid.

- Sigma-Aldrich. (2025, May 1). Safety Data Sheet: Piperonylbutoxide.

- PubChem. (n.d.). 1,2,3,4-Tetrafluorocyclobutane.

- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

- ResearchGate. (2025, July). Fine‐Tuning of Physicochemical Properties of 3,3‐Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level.

- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- PubChem. (n.d.). 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane.

- GSA. (2009, January). Safety Data Sheets for hazardous chemicals.

- Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.

- Carl ROTH. (n.d.). Safety Data Sheet: Perfluorohexanesulfonic acid.

- PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.

- ResearchGate. (2025, August 10). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives.

- ResearchGate. (n.d.). Some useful fluoroalkyl‐substituted cyclobutanes.

- Sci-Hub. (1985).

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives.

- Guidechem. (n.d.). 3-chloro-1,1,2,2-tetrafluorocyclobutane 558-61-2 wiki.

- Proactive Molecular Research. (n.d.). Chemical Supplier Information. Retrieved from Proactive Molecular Research website.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cas 356-80-9|| where to buy 1-(Chloromethyl)-2,2,3,3-tetrafluorocyclobutane [chemenu.com]

- 4. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 5. aceschem.com [aceschem.com]